Sodium 8-chloronaphthalene-1-sulfonate Sodium 8-chloronaphthalene-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 5439-85-0
VCID: VC3866273
InChI: InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14);
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]
Molecular Formula: C10H7ClNaO3S
Molecular Weight: 265.67 g/mol

Sodium 8-chloronaphthalene-1-sulfonate

CAS No.: 5439-85-0

Cat. No.: VC3866273

Molecular Formula: C10H7ClNaO3S

Molecular Weight: 265.67 g/mol

* For research use only. Not for human or veterinary use.

Sodium 8-chloronaphthalene-1-sulfonate - 5439-85-0

Specification

CAS No. 5439-85-0
Molecular Formula C10H7ClNaO3S
Molecular Weight 265.67 g/mol
IUPAC Name sodium;8-chloronaphthalene-1-sulfonate
Standard InChI InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14);
Standard InChI Key JVJCCQQRGMMETG-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na]

Introduction

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of sodium 8-chloronaphthalene-1-sulfonate typically involves two stages:

  • Sulfonation of 8-Chloronaphthalene: 8-Chloronaphthalene is treated with concentrated sulfuric acid or oleum under controlled conditions to yield 8-chloronaphthalene-1-sulfonic acid .

  • Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide, forming the sodium salt .

Industrial Production

Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Key parameters include temperature control (80–120°C) and stoichiometric precision to minimize byproducts . Post-synthesis purification via crystallization ensures compliance with pharmaceutical-grade standards (≥98% purity) .

Advanced Synthetic Applications

A study published in ACS Omega (2019) utilized 8-chloronaphthalene-1-sulfonic acid (precursor to the sodium salt) in Ullmann coupling reactions to synthesize 8-anilinonaphthalene-1-sulfonate (ANS) derivatives . The optimized conditions involved:

ParameterOptimal Value
CatalystElemental copper (10 mol%)
Temperature100°C
Reaction Time1.5 hours
SolventAqueous sodium phosphate buffer (pH 6–7)

This method achieved yields up to 74%, demonstrating the sodium salt’s utility in synthesizing fluorescent probes for biochemical applications .

Industrial and Research Applications

Pharmaceutical Intermediates

Sodium 8-chloronaphthalene-1-sulfonate is a key intermediate in active pharmaceutical ingredient (API) synthesis. Its sulfonate group enhances water solubility, making it ideal for formulating injectable drugs .

Fluorescent Probe Synthesis

The compound serves as a precursor to ANS derivatives, which are widely used as fluorescent probes in protein-binding studies. The ACS Omega study highlighted its role in developing environmentally friendly synthesis routes for these probes .

Dye and Pigment Manufacturing

The naphthalene backbone and sulfonate group contribute to its use in producing azo dyes and pigments, where it acts as a coupling agent to enhance color fastness .

Future Research Directions

  • Biological Studies: Systematic evaluation of antimicrobial, antifungal, and cytotoxic properties.

  • Process Optimization: Development of greener synthesis methods to reduce environmental impact.

  • Material Science Applications: Exploration of its use in polymer sulfonation or ion-exchange resins.

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